molecular formula C15H11N3O3 B5127994 1-methyl-4-(4-nitrophenoxy)phthalazine

1-methyl-4-(4-nitrophenoxy)phthalazine

Cat. No.: B5127994
M. Wt: 281.27 g/mol
InChI Key: RIUSHQQEYWLWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-nitrophenoxy)phthalazine is a chemical compound with the molecular formula C 15 H 11 N 3 O 3 and a molecular weight of 281.27 g/mol. It belongs to the phthalazine class of heterocyclic compounds, which are benzo-fused 1,2-diazines known as versatile scaffolds in medicinal chemistry and drug discovery . Phthalazine derivatives are recognized for their ability to interact with a wide range of biological targets, making them valuable intermediates in the development of therapeutics for various conditions, including cancer, cardiovascular diseases, and neurological disorders . While specific biological data for this exact compound may be limited, its structure incorporates key features found in bioactive molecules. Related phthalazinone derivatives, such as the VEGFR2 inhibitor compound 12b , have demonstrated potent anti-cancer activity in research settings, including potent cytotoxicity against HCT-116 colorectal cancer cells and the ability to induce apoptosis . The structural motif of a phthalazine core linked to a nitrophenyl group via an ether bridge is a recognized architecture in the design of potential kinase inhibitors . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

1-methyl-4-(4-nitrophenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-13-4-2-3-5-14(13)15(17-16-10)21-12-8-6-11(7-9-12)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSHQQEYWLWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319909
Record name 1-methyl-4-(4-nitrophenoxy)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333776-16-2
Record name 1-methyl-4-(4-nitrophenoxy)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-nitrophenoxy)phthalazine can be synthesized through several synthetic routes. One common method involves the nitration of 1-methyl-4-(4-methoxyphenoxy)phthalazine using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: . The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-nitrophenoxy)phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Methyl-4-(4-nitrophenoxy)phthalazine has found applications in various scientific fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-4-(4-nitrophenoxy)phthalazine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group in the compound is believed to play a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Anticancer Activity

Phthalazine derivatives with electron-withdrawing or bulky substituents often exhibit potent anticancer effects. Key comparisons include:

Compound Name Substituents Activity Against Cell Lines (IC₅₀) Reference
1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (Compound 12) 3-Chloro-4-fluoroanilino, thiomethyl 2.1 µM (HepG2), 1.8 µM (MCF-7)
1-Chloro-4-(4-phenoxyphenyl)phthalazine derivatives (Compounds 1, 20, 25) Phenoxyphenyl, chloro IC₅₀ < 5 µM (multiple cell lines)
Hypothetical 1-methyl-4-(4-nitrophenoxy)phthalazine 4-Nitrophenoxy, methyl Predicted: Moderate activity due to nitro group’s redox potential

Key Findings :

  • Nitro groups (e.g., in 4-nitrophenoxy) may enhance DNA intercalation or topoisomerase inhibition but could increase toxicity risks .

Antimicrobial Activity

Thiazolyl and tetrazole-substituted phthalazines show strong antimicrobial effects:

Compound Name Substituents Zone Inhibition (%) (vs. Gentamycin) Reference
2-Thiazolylphthalazine (4d) Thiazolyl, methyl 117% (Salmonella sp.)
6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine Chlorophenoxy, tetrazole N/A (Anti-epileptic focus)
Hypothetical this compound Nitrophenoxy, methyl Predicted: Moderate Gram-negative activity due to nitro group’s polarity

Key Findings :

  • Nitro groups may disrupt bacterial membrane integrity but are less effective against Gram-positive strains .
  • Methyl groups could reduce cytotoxicity compared to halogenated analogs .

Antinociceptive and CNS Activity

Compound Name Substituents Latency Time (vs. Morphine) Reference
Racecadotril-tetrazole-amino acid derivatives (15a-l) Tetrazole, amino acid 2–3× higher activity
6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine Chlorophenoxy, tetrazole Effective in epilepsy models
Hypothetical this compound Nitrophenoxy, methyl Predicted: Limited CNS penetration due to nitro group’s polarity

Key Findings :

  • Nitrophenoxy groups may limit blood-brain barrier crossing, reducing CNS efficacy compared to chlorophenoxy analogs .

Pharmacokinetic and Toxicity Profiles

Substituents critically influence metabolic stability:

  • Nitro groups : Associated with glutathione adduct formation (e.g., Compound 35 in BTK inhibitors), raising hepatotoxicity concerns .
  • Methyl groups : Improve metabolic stability but may reduce potency compared to halogenated derivatives .

Q & A

Q. What are the common synthetic routes for 1-methyl-4-(4-nitrophenoxy)phthalazine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

  • Step 1: React 1-methyl-4-chlorophthalazine with 4-nitrophenol in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ to deprotonate the phenol .
  • Step 2: Optimize temperature (80–120°C) and reaction time (12–24 hrs) to maximize yield. Higher temperatures may accelerate side reactions, such as nitro group reduction .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of chloro-phthalazine to 4-nitrophenol) and inert atmosphere use .

Q. How is the compound characterized spectroscopically, and what key spectral signatures confirm its structure?

Methodological Answer:

  • FT-IR: Look for nitro group vibrations (asymmetric NO₂ stretch: 1520–1540 cm⁻¹; symmetric: 1340–1360 cm⁻¹) and phthalazine C=N stretches (~1600 cm⁻¹) .
  • ¹H NMR (DMSO-d₆): Assign methyl group protons (δ ~3.5 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm, multiplet patterns reflecting substitution) .
  • UV-Vis: Detect n→π* transitions of the nitro group (~420 nm) and phthalazine π→π* transitions (~260 nm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching C₁₅H₁₁N₃O₃ (theoretical m/z: 281.0800) .

Q. What biological activities are associated with phthalazine derivatives, and how is this compound screened for these properties?

Methodological Answer: Phthalazines exhibit antimicrobial, anticancer, and kinase-inhibitory activities. For preliminary screening:

  • Antimicrobial Assay: Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zones of inhibition at 100 µg/mL .
  • Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48–72 hr exposure). Compare to controls like doxorubicin .
  • Kinase Inhibition: Use ELISA-based VEGFR-2 inhibition assays; monitor IC₅₀ via competitive binding with ATP .

Advanced Research Questions

Q. How do substituents on the phthalazine core (e.g., nitro vs. methoxy groups) modulate biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Nitro Group: Enhances electron-withdrawing effects, increasing binding affinity to kinases (e.g., VEGFR-2) via H-bonding with active-site residues .
    • Methoxy Group: Electron-donating groups reduce activity; e.g., 4-methoxyphenyl analogs show 10-fold lower IC₅₀ in kinase assays compared to nitro derivatives .
  • Method: Synthesize analogs via parallel synthesis, then compare IC₅₀ values in dose-response assays. Use molecular docking (AutoDock Vina) to validate binding poses .

Q. What computational methods predict the electronic properties and stability of this compound?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311++G(d,p)):
    • Optimize geometry and calculate HOMO-LUMO gaps (ΔE ~4.5 eV indicates stability).
    • Map Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic sites (e.g., nitro group as electrophilic hotspot) .
  • TD-DFT: Simulate UV-Vis spectra to assign electronic transitions; compare with experimental data .

Q. How does the nitro group influence reaction pathways under high-temperature/pressure conditions?

Methodological Answer:

  • High-Pressure Reactivity: Use diamond anvil cells (5–10 GPa, 300–500°C) to study decomposition.
  • Analysis: GC-MS identifies volatile byproducts (e.g., NO₂, CO₂); MALDI-TOF detects oligomers (m/z up to 780) from phthalazine dimerization .
  • Mechanism: Nitro groups act as leaving groups, facilitating C–N bond cleavage and forming nitrogen-rich volatile phases .

Q. What crystallographic techniques resolve the compound’s solid-state structure, and how is disorder modeled?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction:
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    • Refinement (SHELXL): Apply anisotropic displacement parameters for non-H atoms. Model disorder (e.g., nitro group rotation) with PART instructions and split occupancies .
    • Validation: Check R-factor (<0.05) and residual electron density (<0.5 eÅ⁻³) .

Q. What safety protocols are recommended for handling phthalazine derivatives?

Methodological Answer:

  • Toxicity Mitigation: Use fume hoods, nitrile gloves, and PPE. Avoid inhalation (LC₅₀ > 200 mg/m³ in rodents).
  • Spill Management: Neutralize with 10% NaHCO₃, then absorb with vermiculite .
  • Storage: Keep in amber vials under N₂ at –20°C to prevent nitro group degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.